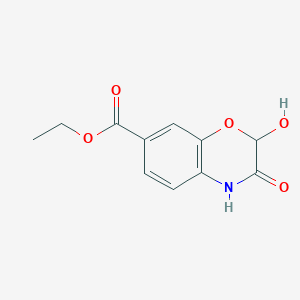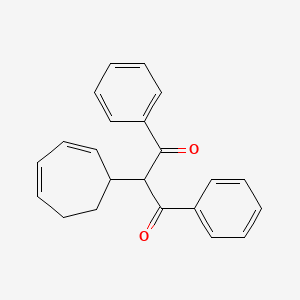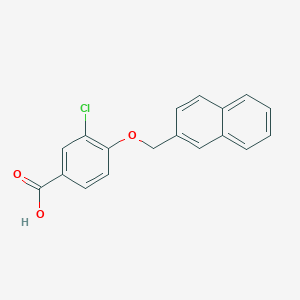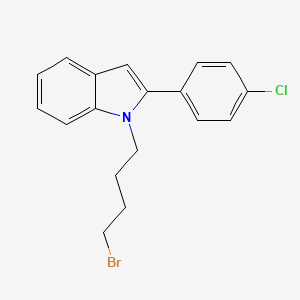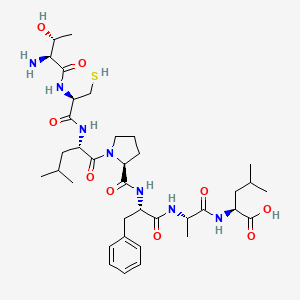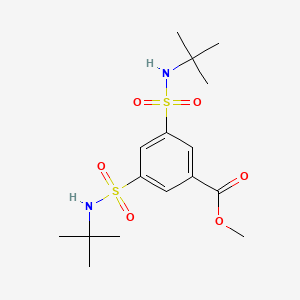
Methyl 3,5-bis(tert-butylsulfamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,5-bis(tert-butylsulfamoyl)benzoate is a chemical compound with the molecular formula C16H25NO4S2 It is known for its unique structure, which includes two tert-butylsulfamoyl groups attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-bis(tert-butylsulfamoyl)benzoate typically involves the reaction of 3,5-diaminobenzoic acid with tert-butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of sulfonamide intermediates, which are then esterified using methanol to yield the final product. The reaction conditions usually involve maintaining a low temperature to control the reactivity of the sulfonyl chloride and to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-bis(tert-butylsulfamoyl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3,5-bis(tert-butylsulfamoyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3,5-bis(tert-butylsulfamoyl)benzoate involves its interaction with specific molecular targets. The sulfonamide groups can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit key enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-bis(benzyloxy)benzoate: Another benzoate derivative with different substituents.
Methyl 3,5-dinitrobenzoate: A compound with nitro groups instead of sulfonamide groups.
Methyl 3,5-dihydroxybenzoate: A benzoate derivative with hydroxyl groups.
Uniqueness
Methyl 3,5-bis(tert-butylsulfamoyl)benzoate is unique due to the presence of tert-butylsulfamoyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability and reactivity, making it a valuable reagent in various chemical reactions and a potential candidate for drug development.
Properties
CAS No. |
918810-49-8 |
|---|---|
Molecular Formula |
C16H26N2O6S2 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
methyl 3,5-bis(tert-butylsulfamoyl)benzoate |
InChI |
InChI=1S/C16H26N2O6S2/c1-15(2,3)17-25(20,21)12-8-11(14(19)24-7)9-13(10-12)26(22,23)18-16(4,5)6/h8-10,17-18H,1-7H3 |
InChI Key |
VRRVMCCADBXDBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC(=CC(=C1)C(=O)OC)S(=O)(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


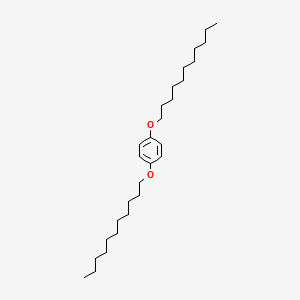
![(2R)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine](/img/structure/B14191115.png)
![2-(Benzylsulfanyl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B14191119.png)
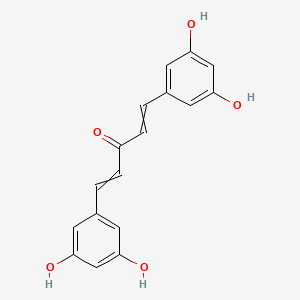

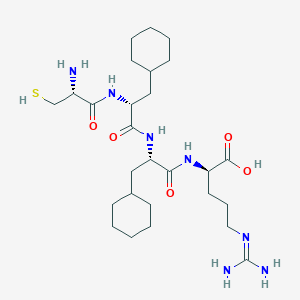
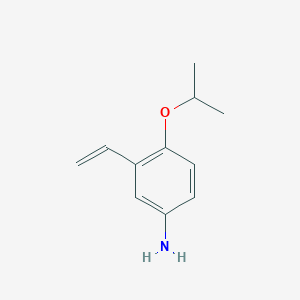
![4-[1-(4-Chlorophenyl)cyclobutyl]-1,2-dicyclopropylbut-2-ene-1,4-dione](/img/structure/B14191153.png)
![2-[(2,2,2-Trifluoroethyl)sulfanyl]benzamide](/img/structure/B14191157.png)
